

milk sample analysis for furaltadone metabolites with 2-NP-AMOZ-d5

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An Application Note and Protocol for the Analysis of Furaltadone Metabolite (AMOZ) in Milk Samples Utilizing **2-NP-AMOZ-d5** as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of the furaltadone metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), in milk samples. The use of furaltadone, a nitrofuran antibiotic, is prohibited in food-producing animals within the European Union.[1] Due to the rapid metabolism of nitrofurans, monitoring for their illegal use relies on the detection of their persistent, tissue-bound metabolites.[1][2] For furaltadone, the marker residue is AMOZ.[1]

This method employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification, incorporating the stable isotope-labeled internal standard **2-NP-AMOZ-d5** for enhanced accuracy and precision.[3] The protocol involves an initial acid hydrolysis to release the protein-bound metabolites, followed by derivatization with 2-nitrobenzaldehyde (2-NBA) to form the stable 2-NP-AMOZ derivative, which is then analyzed by LC-MS/MS.

Quantitative Method Performance



The described analytical method has been validated to demonstrate its suitability for the reliable quantification of AMOZ in milk. The following tables summarize the key performance characteristics of the method.

Table 1: Linearity and Limit of Quantification

Analyte	Matrix	Calibration Range (µg/kg)	Correlation Coefficient (r²)	Limit of Quantification (LOQ) (µg/kg)
AMOZ	Dried Meat Powder	0.1 - 5.0	≥ 0.99	0.13
AMOZ	Milk	0.5 - 20.0	> 0.99	< 0.5
AMOZ	Meat	0.5 - 5.0	Not specified	Not specified
AMOZ	Honey	0.25 - 20 ng/mL	0.9999	Not specified

Data compiled from multiple sources for illustrative purposes.

Table 2: Recovery and Precision

Matrix	Spiking Level (μg/kg)	Mean Recovery (%)	Intra-day Precision (RSD%)
Dried Meat Powder	0.25	81 - 108	2.7 - 6.6
Dried Meat Powder	0.50	81 - 108	2.7 - 6.6
Dried Meat Powder	0.75	81 - 108	2.7 - 6.6
Milk	0.5, 1.0, 1.5 (x MRPL)	85 - 120	< 10
Animal Tissue	0.5, 1.0, 5.0	81.1 - 105.3	5.4 - 9.7

MRPL: Minimum Required Performance Limit (1 μg/kg for nitrofuran metabolites)

Experimental Workflow Diagram



The following diagram illustrates the key steps in the analytical workflow for the determination of AMOZ in milk samples.



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Caption: Experimental workflow for the analysis of furaltadone metabolite (AMOZ) in milk.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the analysis of AMOZ in milk.

Materials and Reagents

- Standards: AMOZ and **2-NP-AMOZ-d5** analytical standards.
- Reagents: Hydrochloric acid (HCl), 2-nitrobenzaldehyde (2-NBA), dimethyl sulfoxide (DMSO), ethyl acetate, methanol, acetonitrile, ammonium formate, formic acid. All reagents and solvents should be of LC-MS grade.
- Equipment: Centrifuge, vortex mixer, nitrogen evaporator, pH meter, analytical balance, LC-MS/MS system with an electrospray ionization (ESI) source.

Standard Solution Preparation

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve AMOZ and 2-NP-AMOZ-d5 in methanol to prepare individual stock solutions. Store at -20°C.
- Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with a suitable solvent, such as methanol or mobile phase.



 Internal Standard Spiking Solution: Prepare a working solution of 2-NP-AMOZ-d5 at an appropriate concentration (e.g., 100 ng/mL) for spiking into samples.

Sample Preparation

- Sample Homogenization: Allow milk samples to reach room temperature and homogenize thoroughly.
- Aliquoting and Spiking: Weigh 2.0 ± 0.05 g of homogenized milk into a polypropylene centrifuge tube. Add a known amount (e.g., 80-100 μL) of the internal standard working solution (2-NP-AMOZ-d5).
- Hydrolysis and Derivatization:
 - Add 5 mL of 0.1 M hydrochloric acid solution.
 - Add 50 μL of 2-nitrobenzaldehyde solution in DMSO (e.g., 8 mg/mL).
 - Vortex the sample thoroughly.
 - Incubate the mixture overnight (approximately 16 hours) at 37°C in the dark to facilitate the release of protein-bound AMOZ and its derivatization to 2-NP-AMOZ.

Extraction:

- Cool the sample to room temperature.
- \circ Adjust the pH to approximately 7.0 \pm 0.5 using di-potassium hydrogen orthophosphate and sodium hydroxide solutions.
- Add 5 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge (e.g., 3500 rpm for 15 minutes at 4°C).
- Carefully transfer the upper ethyl acetate layer to a clean tube.
- Repeat the extraction step with another 5 mL of ethyl acetate and combine the extracts.
- Evaporation and Reconstitution:



- Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in a known volume (e.g., 200 μL) of the reconstitution solvent (e.g., 20% acetonitrile in 0.1% formic acid).
- Vortex and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters and may require optimization for individual instruments.

- · Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 μm) is commonly used.
 - Mobile Phase A: 0.1% formic acid in water or 2 mM ammonium formate.
 - Mobile Phase B: Acetonitrile or methanol.
 - Flow Rate: 0.3 0.4 mL/min.
 - Gradient Elution: A typical gradient starts with a high percentage of aqueous mobile phase, ramping up the organic phase to elute the analyte.
 - Injection Volume: 10 μL.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Analysis Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Monitor at least two transitions for both the analyte (2-NP-AMOZ) and the internal standard (2-NP-AMOZ-d5) for quantification and confirmation.
 - 2-NP-AMOZ (Quantifier/Qualifier): e.g., m/z 335 > 291, 335 > 127



- **2-NP-AMOZ-d5** (Internal Standard): e.g., m/z 340 > 296, 340.1 > 101.9
- Instrument parameters such as spray voltage, capillary temperature, and collision energies should be optimized for maximum sensitivity.

Data Analysis and Quantification

- Calibration Curve: Construct a matrix-matched calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
- Quantification: Determine the concentration of AMOZ in the milk samples by interpolating
 their peak area ratios from the calibration curve. The final concentration should be adjusted
 for the initial sample weight. The concentration of AMOZ is calculated from the detected 2NP-AMOZ concentration using their molecular weights.

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